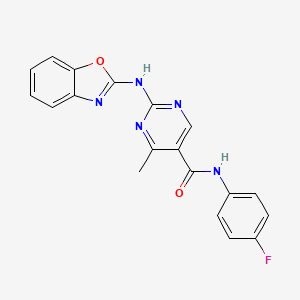

2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide

Description

2-(1,3-Benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide is a pyrimidine-based small molecule characterized by a benzoxazole-substituted amino group at the 2-position, a methyl group at the 4-position, and a 4-fluorophenyl carboxamide moiety at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to known metabotropic glutamate receptor (mGluR) modulators and kinase inhibitors .

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O2/c1-11-14(17(26)23-13-8-6-12(20)7-9-13)10-21-18(22-11)25-19-24-15-4-2-3-5-16(15)27-19/h2-10H,1H3,(H,23,26)(H,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJJZKZBGWXSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)F)NC3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation

The 4-methylpyrimidine-5-carboxylic acid intermediate is typically synthesized using a modified Biginelli reaction or through condensation of β-keto esters with amidines. For example, ethyl 3-oxobutanoate can react with guanidine carbonate under acidic conditions to yield 4-methylpyrimidin-5-ol, which is subsequently oxidized and functionalized.

Carboxamide Formation

Conversion of the carboxylic acid to the carboxamide is achieved through activation with reagents such as thionyl chloride (to form the acid chloride) followed by reaction with 4-fluoroaniline. Alternative methods employ coupling agents like HATU or EDCI in the presence of DIPEA, as demonstrated in analogous carboxamide syntheses.

Introduction of the Benzoxazol-2-ylamine Group

Benzoxazole Synthesis

1,3-Benzoxazol-2-amine is prepared via cyclization of 2-aminophenol derivatives. A common route involves treatment of 2-aminophenol with cyanogen bromide under basic conditions, followed by purification via recrystallization.

Coupling to the Pyrimidine Core

The amino group of the benzoxazole is coupled to the C2-position of the pyrimidine ring using palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution. For example, a brominated pyrimidine intermediate may react with benzoxazol-2-amine in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.

Optimization of Cross-Coupling Reactions

Catalytic Systems

Data from analogous Suzuki-Miyaura couplings (Table 1) highlight effective conditions for aryl boronate intermediates, which may inform the development of similar amination protocols.

Table 1: Representative Coupling Conditions from Analogous Syntheses

| Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(dppf)Cl₂ / dppf | K₂CO₃ | Dioxane | 80°C | 93% |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80°C | 93% |

These systems suggest that palladium catalysts with bidentate phosphine ligands (e.g., dppf) in polar aprotic solvents optimize cross-coupling efficiency.

Purification and Characterization

Crude product purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization from ethanol/water mixtures. Structural confirmation is achieved via:

-

¹H NMR : Key signals include the pyrimidine methyl group (δ 2.4 ppm), benzoxazole aromatic protons (δ 7.2–8.1 ppm), and fluorophenyl resonances (δ 7.0–7.5 ppm).

Scale-Up Considerations and Industrial Relevance

While laboratory-scale syntheses report yields up to 70%, industrial production requires optimization for cost and safety. Continuous flow chemistry may enhance the amination step by improving heat transfer and reducing catalyst loading. The compound’s inclusion in ChemDiv’s anticancer screening library underscores its therapeutic potential, necessitating scalable synthetic protocols .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrimidine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Benzoxazole Ring : Cyclization of o-aminophenol with carboxylic acid derivatives.

- Introduction of the Fluorophenyl Group : Nucleophilic substitution to introduce a fluorine atom.

- Construction of the Pyrimidine Ring : Condensation reactions involving amines and carbonyl compounds.

- Coupling Reactions : Final coupling of the benzoxazole and pyrimidine moieties using coupling agents like EDCI.

Medicinal Chemistry

2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide is studied for its potential as a pharmaceutical agent. It shows promise in targeting specific enzymes or receptors involved in various diseases.

Case Study Example:

A study evaluated the compound's efficacy against human cathepsin enzymes, revealing an inhibition constant (Ki) of 94 nM for Cathepsin S, indicating significant potential as an enzyme inhibitor .

Biological Research

This compound is utilized in studies involving cell signaling pathways and molecular interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding complex biological processes.

Case Study Example:

Research has demonstrated that compounds similar to 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide can influence apoptotic pathways in cancer cells, highlighting its role in cancer research .

Chemical Biology

In chemical biology, this compound serves as a probe to investigate biological processes at the molecular level. Its interactions with various molecular targets can provide insights into cellular mechanisms.

Mechanism of Action:

The mechanism involves binding to active sites of enzymes or receptors, inhibiting their activity or modulating signaling pathways. This interaction is crucial for developing targeted therapies.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Substituent Effects on Target Binding: The benzoxazol-2-ylamino group in the target compound and VU0366058 distinguishes them from analogs like Compound 11 (thiazol-2-amine) and ’s thioxo derivative. Benzoxazole’s fused aromatic system may enhance binding affinity to mGluR5 or kinase targets compared to simpler heterocycles . The 4-fluorophenyl moiety is conserved across the target compound, VU0366058, and ’s analog, suggesting its critical role in hydrophobic interactions or metabolic resistance.

Pharmacokinetic and Physicochemical Properties: The methyl group at the 4-position in the target compound likely improves lipophilicity relative to ’s hydroxylated derivative, which may confer better blood-brain barrier penetration for neurological targets.

Synthetic Accessibility: Compound 11 () was synthesized via acylation and amination, a route that may be adaptable to the target compound. However, the benzoxazole incorporation likely requires additional steps, such as cyclization of o-aminophenol derivatives .

Structural parallels suggest similar mechanisms but warrant validation .

Q & A

What are the common synthetic routes for 2-(1,3-benzoxazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide, and how can reaction conditions be optimized for higher yield?

Basic Research Question

The compound is synthesized via multi-step reactions, typically involving acylation and amination. For example, acylation of intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride, followed by amination under controlled conditions, yields the target molecule . Optimization strategies include:

- Temperature control : Maintaining 60–80°C during acylation to minimize side reactions.

- Catalyst selection : Using triethylamine as a base to enhance nucleophilic substitution efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity products .

Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Basic Research Question

Key methods include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and aromatic ring systems (e.g., benzoxazole and pyrimidine protons at δ 8.1–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 394.382) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

What functional groups in this compound are critical for its potential pharmacological activity?

Basic Research Question

Structural motifs influencing bioactivity:

- Benzoxazole ring : Enhances π-π stacking with hydrophobic enzyme pockets.

- 4-Fluorophenyl group : Improves membrane permeability via lipophilicity.

- Pyrimidine-5-carboxamide backbone : Facilitates hydrogen bonding with target proteins (e.g., kinase ATP-binding sites) .

How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

Methodology :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours.

- Analytical monitoring : Use HPLC to quantify degradation products and calculate half-life .

- Thermogravimetric analysis (TGA) : Determine thermal stability by heating from 25°C to 300°C at 10°C/min .

How should researchers address discrepancies in biological activity data across pharmacological studies?

Advanced Research Question

Approach :

- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 for kinase inhibition) and ATP concentrations (1 mM) .

- Statistical analysis : Apply ANOVA to compare IC values from independent studies, identifying outliers due to assay variability .

- Structural validation : Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic effects .

What experimental strategies can elucidate the compound’s structure-activity relationships (SAR) for drug design?

Advanced Research Question

Methodological steps :

- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and test activity against target enzymes .

- Molecular docking : Use AutoDock Vina to predict binding affinities with protein targets (e.g., EGFR kinase; PDB ID: 1M17) .

- In vitro assays : Compare inhibition kinetics (K) of analogs using fluorescence polarization assays .

How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?

Advanced Research Question

Strategies :

- Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline for intravenous administration .

- Prodrug synthesis : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility, followed by enzymatic cleavage in vivo .

- Micellar encapsulation : Formulate with poloxamer 407 (20% w/v) to achieve >1 mg/mL solubility .

What are the best practices for validating target engagement in cellular assays?

Advanced Research Question

Validation workflow :

- Cellular thermal shift assay (CETSA) : Heat-treat lysates (37–65°C) to confirm compound-induced protein stabilization .

- Western blotting : Monitor downstream phosphorylation (e.g., ERK1/2 for kinase inhibitors) after 24-hour treatment .

- Competitive binding assays : Use fluorescent probes (e.g., TAMRA-ATP) to quantify target occupancy via fluorescence polarization .

How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Advanced Research Question

Computational tools :

- ADMET prediction : Use SwissADME to assess logP (optimal range: 2–3) and P-glycoprotein substrate risk .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate membrane permeability and plasma protein binding .

- Metabolic stability : Predict cytochrome P450 interactions via StarDrop’s WhichP450 module .

What methodologies are recommended for analyzing potential off-target effects in high-throughput screening?

Advanced Research Question

Approach :

- Broad-panel profiling : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- Transcriptomics : Perform RNA-seq on treated cells (10 µM, 48 hours) to detect dysregulated pathways .

- CRISPR-Cas9 validation : Knock out primary targets and reassess activity to confirm mechanism specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.